3-Fluoro-4-(4-nitrophenyl)pyridine
Description
Properties
CAS No. |
928322-46-7 |
|---|---|
Molecular Formula |
C11H7FN2O2 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-fluoro-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-11-7-13-6-5-10(11)8-1-3-9(4-2-8)14(15)16/h1-7H |
InChI Key |
GEARXMITLJZVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 4 4 Nitrophenyl Pyridine and Analogous Precursors
Strategies for Constructing the Fluorinated Pyridine (B92270) Core
The introduction of a fluorine atom at the 3-position of the pyridine ring is a primary challenge. Several strategies have been developed, ranging from direct fluorination of pre-formed pyridine rings to the construction of the ring from fluorinated precursors.
Direct Fluorination of Pyridine Derivatives
Direct fluorination methods offer an atom-economical approach to fluorinated pyridines. These can be broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic fluorination often employs reagents that deliver an electrophilic fluorine species ("F+"). A notable strategy involves the dearomatization of pyridines to form more reactive dihydropyridine (B1217469) intermediates, which are then subjected to fluorination. For instance, the treatment of 4-alkylpyridines can lead to the formation of alkylidene dihydropyridines, which can then be selectively fluorinated using reagents like Selectfluor®. nih.gov This process takes advantage of the increased nucleophilicity of the dihydropyridine system compared to the aromatic pyridine ring. nih.gov While this method has been demonstrated for alkylpyridines, its application to the synthesis of 3-fluoropyridines would depend on the regioselectivity of the initial dearomatization and subsequent fluorination steps.
| Reagent | Substrate Type | Key Features |
| Selectfluor® | 4-Alkylpyridines | Mild and selective mono- and difluorination via an alkylidene dihydropyridine intermediate. nih.gov |
This table summarizes the key features of electrophilic fluorination of dihydropyridine intermediates.
Nucleophilic fluorination is a powerful tool for introducing fluorine, particularly in electron-deficient aromatic systems. The use of pyridine N-oxides is a well-established strategy to activate the pyridine ring towards nucleophilic attack. The N-oxide group significantly alters the electronic properties of the ring, making the C2 and C4 positions more electrophilic.
A highly relevant example is the synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov In this approach, 3-bromo-4-nitropyridine (B1272033) N-oxide is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to induce a nucleophilic aromatic substitution (SNAr) of the bromide. nih.gov The resulting 3-fluoro-4-nitropyridine N-oxide can then be deoxygenated to yield the corresponding 3-fluoro-4-nitropyridine. This method is particularly attractive as it directly installs the desired 3-fluoro-4-nitro substitution pattern. nih.gov
| Starting Material | Reagent | Product | Yield |
| 3-bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-fluoro-4-nitropyridine N-oxide | 37% nih.gov |
This table provides an example of nucleophilic fluorination of a pyridine N-oxide derivative.
Annulation and Cyclization Reactions for Pyridine Ring Formation
An alternative to direct fluorination is the construction of the fluorinated pyridine ring from acyclic or simpler cyclic precursors. Several classic and modern named reactions can be adapted for this purpose.
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to form highly substituted pyridines. wikipedia.orgnih.govresearchgate.netdrugfuture.comnih.gov By using appropriately fluorinated starting materials, this synthesis could provide a route to 3-fluoropyridines.
Hantzsch Pyridine Synthesis: A multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia (B1221849) or ammonium acetate) yields a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgnih.govchemtube3d.com The use of a fluorinated β-ketoester could potentially lead to the formation of a fluorinated pyridine ring.
Guareschi-Thorpe Condensation: This reaction condenses cyanoacetic esters with β-dicarbonyl compounds in the presence of ammonia to produce substituted 2-pyridones, which can be further functionalized. drugfuture.comrsc.orgnih.govresearchgate.net A variation of this approach has been used to synthesize 3-fluoro-4-aryl-2-pyridones from a Michael adduct of fluoronitroacetate and an α,β-unsaturated ketone. researchgate.net
Bohlmann-Rahtz Pyridine Synthesis: This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which upon heating undergoes cyclodehydration to yield a substituted pyridine. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgjk-sci.com The versatility of the starting materials allows for the potential incorporation of fluorine-containing fragments. Microwave-assisted modifications of this synthesis have been developed to improve reaction efficiency. nih.gov
| Named Reaction | Key Reactants | Product Type | Potential for Fluorination |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | Substituted Pyridine | Use of fluorinated starting materials. wikipedia.orgnih.govresearchgate.netdrugfuture.comnih.gov |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine (then Pyridine) | Use of fluorinated β-ketoesters. wikipedia.orgorganic-chemistry.orgnih.govchemtube3d.com |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, β-Dicarbonyl, Ammonia | 2-Pyridone | Use of fluorinated precursors. drugfuture.comrsc.orgnih.govresearchgate.netresearchgate.net |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Substituted Pyridine | Use of fluorinated enamines or ethynylketones. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgjk-sci.com |
This table summarizes key aspects of named reactions for pyridine synthesis and their potential for creating fluorinated derivatives.
Transition Metal-Catalyzed C-H Functionalization for Pyridine Synthesis
The direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines. nih.gov This method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. The reaction proceeds with high regioselectivity, particularly with terminal alkynes, offering a predictable route to specifically substituted 3-fluoropyridines. nih.gov This approach provides a modern and efficient alternative to traditional ring-forming reactions.
Methodologies for Introducing the 4-Nitrophenyl Moiety
Once the 3-fluoropyridine (B146971) core is established, the introduction of the 4-nitrophenyl group at the 4-position is typically achieved through transition metal-catalyzed cross-coupling reactions. These reactions form a new carbon-carbon bond between the pyridine ring and the nitrophenyl group. To achieve this, one of the coupling partners must be a suitable organometallic reagent, while the other is typically a halide or triflate.
A common strategy would involve the synthesis of a 3-fluoro-4-halopyridine (where the halogen is typically bromine or iodine) or a 3-fluoropyridin-4-ylboronic acid derivative. This intermediate can then be coupled with a corresponding 4-nitrophenyl organometallic reagent or a 4-nitrohalobenzene, respectively.
Suzuki-Miyaura Coupling: This versatile and widely used reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.netrsc.orgmdpi.com For the synthesis of 3-fluoro-4-(4-nitrophenyl)pyridine, this could involve the reaction of 3-fluoro-4-halopyridine with 4-nitrophenylboronic acid or the reaction of a 3-fluoropyridin-4-ylboronic acid with a 4-nitrohalobenzene.
Stille Coupling: This reaction pairs an organotin compound (organostannane) with an organohalide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgorgsyn.orglibretexts.org The synthesis could proceed by coupling a 3-fluoro-4-stannylpyridine with a 4-nitrohalobenzene.
Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide or triflate, typically with a palladium or nickel catalyst. nih.govwikipedia.orgorgsyn.orgorganic-chemistry.org A 3-fluoro-4-(chlorozincio)pyridine could be reacted with a 4-nitrohalobenzene to form the target molecule.
| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide/Triflate | Palladium nih.govresearchgate.netrsc.orgmdpi.com |
| Stille | Organotin (Stannane) | Organohalide/Triflate | Palladium wikipedia.orgorganic-chemistry.orgorgsyn.orglibretexts.org |
| Negishi | Organozinc | Organohalide/Triflate | Palladium or Nickel nih.govwikipedia.orgorgsyn.orgorganic-chemistry.org |
This table outlines the key components of major cross-coupling reactions for the introduction of the 4-nitrophenyl moiety.
Cross-Coupling Reactions for Aryl-Aryl Bond Formation at the C4 Position of the Pyridine Ring
The creation of the C4-aryl bond on the pyridine scaffold is a pivotal step in the synthesis of 4-phenylpyridine (B135609) derivatives. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a premier method for synthesizing 4-arylpyridines. libretexts.orgyoutube.com The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid or ester, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
For the synthesis of a 4-phenylpyridine core, a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) is typically coupled with a phenylboronic acid. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields.
Key Components of Suzuki-Miyaura Reactions:
Palladium Catalysts: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The active catalyst is a Pd(0) species, often stabilized by phosphine (B1218219) ligands.
Ligands: Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, are often employed to enhance catalyst activity and stability, allowing for lower catalyst loadings. libretexts.orgnih.gov
Bases: A base is required to facilitate the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.
Solvents: A variety of solvents can be used, including DMF, dioxane, and toluene. Aqueous conditions are also possible, aligning with green chemistry principles.
A typical procedure might involve reacting a 4-halopyridine with phenylboronic acid in the presence of a palladium catalyst and a base, with heating. walisongo.ac.id The reaction is versatile and tolerates a wide range of functional groups on both coupling partners. nih.gov
| Catalyst System | Substrates | Conditions | Yield | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | 4-Iodoanisole, Phenylboronic acid | DMF, 100 °C, 1-4 h | Good | walisongo.ac.id |
| Pd(OAc)₂ / Xantphos | Aryl bromides, Primary amines | Toluene, 80-100 °C | High | capes.gov.br |
| Pd(dppf)Cl₂ / K₂CO₃ | Diaryl bromide, B₂pin₂ | 1,4-Dioxane, Argon atm | - | youtube.com |
Other Palladium-Catalyzed Coupling Protocols
While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed methods are also effective for forming the C4-aryl bond.
Buchwald-Hartwig Amination: This reaction is primarily for forming C-N bonds but demonstrates the power of palladium catalysis in functionalizing aryl halides. capes.gov.bryoutube.com The principles of ligand and catalyst design are often transferable to C-C coupling reactions.
Decarboxylative Coupling: This method involves the coupling of an aryl halide with a carboxylic acid salt, such as a cyanoacetate (B8463686) salt, which decarboxylates in situ to form the nucleophilic partner. nih.gov
Negishi and Heck Couplings: These reactions, often accelerated by microwave irradiation, provide alternative routes for C-C bond formation and can be applied to the synthesis of biaryl systems.
These alternative protocols expand the synthetic chemist's toolkit, offering different substrate scopes and reaction conditions that may be advantageous in specific synthetic sequences.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Precursors
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto an aromatic ring, particularly one that is electron-deficient, such as pyridine. This strategy is crucial for introducing the fluorine atom at the C3 position.
The direct fluorination of pyridines can be challenging, especially at the meta-position (C3 or C5), due to the electron-rich nature of the pyridine ring. nih.govrsc.org However, several strategies have been developed to overcome this:
Substitution of a Nitro Group: A powerful method involves the SNAr of a nitro group on a pyridine ring with a fluoride anion. For example, methyl 3-nitropyridine-4-carboxylate can be successfully converted to methyl 3-fluoropyridine-4-carboxylate using a fluoride source like CsF in an aprotic polar solvent like DMSO. mdpi.comnih.gov This demonstrates that a nitro group can serve as an effective leaving group for fluorination.
Activation with N-Oxides: A more recent and highly effective strategy involves the use of pyridine N-oxides. The N-oxide group strongly deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic substitution. Research has shown that fluorination of 3-bromo-4-nitropyridine N-oxide proceeds readily at room temperature to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield. nih.govrsc.org The N-oxide can then be easily removed by reduction (e.g., with PCl₃ or catalytic hydrogenation) to yield the desired fluorinated pyridine. nih.govchemicalbook.com This approach is particularly valuable as it allows for fluorination at the otherwise unreactive meta-position. rsc.org
The choice of the halogen precursor is also important. While fluoropyridines can undergo substitution, the C-F bond is very strong. In many SNAr reactions, other halogens like bromine or iodine are used as better leaving groups to introduce other functionalities before a final fluorination step. nih.gov
Selective Nitration Reactions on Phenyl-Pyridine Systems
The introduction of a nitro group onto the phenyl ring of a 4-phenylpyridine precursor is typically achieved through electrophilic aromatic substitution. The key challenge is to achieve high regioselectivity, specifically directing the nitration to the para-position of the phenyl ring, yielding 4-(4-nitrophenyl)pyridine.
Classic nitrating conditions involve a mixture of concentrated nitric acid and sulfuric acid. In the case of 4-phenylpyridine, the pyridine ring is protonated under these strongly acidic conditions, forming a pyridinium (B92312) ion. This pyridinium substituent acts as a strong deactivating, meta-directing group. However, because it is attached to the phenyl ring, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-positions of the phenyl ring. To achieve para-nitration, the directing effect of the pyridine ring must be considered.
Research by Forsyth and Pyman in 1926 investigated the nitration of 2-, 3-, and 4-phenylpyridines. rsc.org Their work laid the foundation for understanding the regiochemical outcomes of these reactions. For 4-phenylpyridine, nitration predominantly yields 4-(4'-nitrophenyl)pyridine, along with smaller amounts of the 2'-nitro isomer. The preference for para-substitution is a common outcome in the nitration of monosubstituted benzene (B151609) rings where the substituent is not strongly ortho-directing.
| Precursor | Nitrating Agent | Major Product | Reference |
| 4-Phenylpyridine | HNO₃ / H₂SO₄ | 4-(4'-Nitrophenyl)pyridine | rsc.org |
| Phenols | NH₄NO₃ / KHSO₄ | Ortho-nitrophenols | dergipark.org.tr |
| p-Nitrophenyl β-D-glucopyranoside | - | Precursor for p-aminophenyl glycosides | umich.edu |
The synthesis of the precursor, 4-(4-nitrophenyl)pyridine, is a key step. sigmaaldrich.com This intermediate can be synthesized via methods like the Suzuki coupling of 4-chloropyridine (B1293800) with 4-nitrophenylboronic acid.
Chemo- and Regioselective Synthesis of this compound
The chemo- and regioselective synthesis of the target molecule requires a carefully planned multi-step sequence that controls the introduction of each functional group at the correct position. Based on the methodologies discussed, a plausible and efficient synthetic route can be designed.
A highly effective strategy would leverage the pyridine N-oxide method for introducing the fluorine atom selectively at the C3 position. nih.govrsc.org
Proposed Synthetic Pathway:
Aryl-Aryl Coupling: Start with a Suzuki-Miyaura coupling between 4-chloro-3-bromopyridine and 4-nitrophenylboronic acid. This would selectively couple at the more reactive C4 position to form 3-bromo-4-(4-nitrophenyl)pyridine.
N-Oxidation: The resulting biaryl compound is then oxidized to form 3-bromo-4-(4-nitrophenyl)pyridine N-oxide.
Nucleophilic Fluorination (SNAr): The crucial step involves the nucleophilic substitution of the bromine atom at C3 with fluoride. The presence of both the N-oxide and the C4-nitrophenyl group activates this position for SNAr, allowing for the regioselective introduction of fluorine to yield this compound N-oxide. nih.govrsc.org
Deoxygenation: Finally, the N-oxide is removed by reduction, for example with PCl₃, to afford the final product, This compound .
This pathway ensures high regioselectivity at each step. The initial cross-coupling establishes the C4-phenyl bond, and the N-oxide strategy facilitates the otherwise difficult meta-fluorination. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Integrating green chemistry principles into the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. Several aspects of the synthetic methodologies can be optimized to be more environmentally benign.
Catalysis: The use of highly efficient palladium catalysts at very low concentrations (ppm levels) significantly reduces metal waste. nih.gov The development of recyclable catalysts, such as those immobilized on supports or used in aqueous micellar systems, further enhances the green credentials of cross-coupling reactions.
Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener solvents is a key principle. Performing cross-coupling reactions in water or using biodegradable solvents minimizes environmental impact. walisongo.ac.id
Atom Economy: One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates, improve atom economy and reduce waste. The proposed synthesis could potentially be streamlined to combine steps.
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields. thieme-connect.com
Alternative Reagents: Using less hazardous reagents, for instance, employing solid-supported reagents for nitration or fluorination, can improve the safety profile of the synthesis. dergipark.org.tr
By consciously selecting catalysts, solvents, and reaction conditions, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.
Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 4 4 Nitrophenyl Pyridine
Nucleophilic Substitution Reactions Involving the Fluorine Atom
The fluorine atom in 3-Fluoro-4-(4-nitrophenyl)pyridine is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine (B92270) ring and the nitrophenyl group activates the C-F bond towards attack by nucleophiles.
Exploration of Reaction Pathways and Transition States
The nucleophilic aromatic substitution (SNA_r) of fluorine in fluorinated pyridines is a well-established reaction. The reaction generally proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon atom bearing the fluorine. The stability of this intermediate and the subsequent transition state for the departure of the fluoride (B91410) ion are crucial in determining the reaction rate.
Kinetic isotope effect studies on related compounds, such as the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, have provided insights into the transition state of C-F bond cleavage. researchgate.net These studies, which utilize the short-lived radionuclide ¹⁸F, have shown that the fluorine kinetic isotope effects are consistent with a transition state where the C-F bond is only partially broken. researchgate.net This suggests an E1cB-like E2 or an E1cB(ip) mechanism for elimination reactions, which can be analogous to the addition-elimination mechanism of S_NAr reactions. researchgate.net
Electronic Effects of the Nitrophenyl Group on Fluorine Reactivity
The 4-nitrophenyl group exerts a strong electron-withdrawing effect on the pyridine ring through both inductive and resonance effects. This effect is critical for the reactivity of the fluorine atom. The nitro group deactivates the phenyl ring towards electrophilic attack but activates it towards nucleophilic attack. In the context of this compound, the electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, particularly at the carbon atom bonded to the fluorine. This increased electrophilicity facilitates the attack by nucleophiles, thereby promoting the substitution of the fluorine atom.
The position of the nitro group is paramount. A nitro group at the para-position, as in this compound, can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thus stabilizing it and lowering the activation energy for the reaction. Studies on similar nitro-substituted pyridines have confirmed that the presence of a nitro group significantly enhances the reactivity towards nucleophilic substitution. nih.gov
Transformations of the Nitro Group on the Phenyl Ring
The nitro group on the phenyl ring is another reactive site in the molecule, offering a gateway to a variety of functional group transformations.
Selective Reduction to the Amino Group
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. jsynthchem.comresearchgate.net This conversion is particularly important as aromatic amines are versatile intermediates for the synthesis of dyes, pharmaceuticals, and other industrially significant chemicals. jsynthchem.com
Several methods are available for the selective reduction of aromatic nitro groups. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) is a common and efficient method. nih.govrsc.org For instance, 3-fluoro-4-nitropyridine (B80604) N-oxide can be readily converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation. nih.govrsc.org Other reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄, have also been employed for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups in the molecule, such as the fluorine atom or the pyridine ring. calvin.eduresearchgate.netorganic-chemistry.org
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reducing System | Substrate Example | Product | Yield | Reference |
| 10% Pd/C, H₂ (1 atm) | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine | Quantitative | nih.gov |
| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Aromatic amines | - | jsynthchem.com |
| Hydrazine hydrate, Zinc dust | Aromatic nitro compounds | Aromatic amines | Good | researchgate.net |
| Formic acid, CeY zeolite | Aromatic nitro compounds | Aromatic amines | Good | researchgate.net |
Other Derivatizations of the Nitro Functionality
While reduction to the amine is the most common transformation, the nitro group can undergo other derivatizations. For instance, partial reduction can lead to nitroso or hydroxylamine (B1172632) intermediates. However, these are often highly reactive and are typically further reduced to the amine. The nitro group can also participate in nucleophilic aromatic substitution reactions on the phenyl ring itself, although this is less common than substitution on the activated pyridine ring.
Reactivity at the Pyridine Nitrogen Center
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons and can act as a base or a nucleophile. scribd.comimperial.ac.uk It can be protonated by acids to form a pyridinium (B92312) salt. scribd.com This protonation deactivates the pyridine ring towards electrophilic substitution but can further activate it towards nucleophilic attack. scribd.comimperial.ac.uk
The pyridine nitrogen can also react with alkylating agents to form N-alkylpyridinium salts. Furthermore, it can be oxidized to an N-oxide, a transformation that can significantly alter the reactivity of the pyridine ring. nih.govrsc.org For example, the formation of a pyridine N-oxide can facilitate nucleophilic substitution at the meta position of the pyridine ring. nih.govrsc.org
Other Electrophilic and Nucleophilic Reactions of the Aromatic Rings
The reactivity of this compound towards electrophilic and nucleophilic attack is a tale of two contrasting rings. The pyridine ring, inherently electron-deficient due to the nitrogen heteroatom, is further deactivated towards electrophilic substitution by the attached fluorine atom. Conversely, these same electronic features make the pyridine ring susceptible to nucleophilic attack. The 4-(4-nitrophenyl) substituent significantly influences this reactivity. The powerful electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic attack but strongly activates the pyridine ring for nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is a key reaction pathway for this molecule. The electron-deficient nature of the pyridine ring, amplified by the 4-nitrophenyl group, makes positions 2 and 6 prime targets for nucleophiles. The fluorine atom at the 3-position, while not at a primary site of attack, electronically influences the ring and can affect reaction rates and regioselectivity.
While specific experimental data for nucleophilic substitution on this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. For instance, the successful nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate to yield methyl 3-fluoropyridine-4-carboxylate demonstrates the feasibility of displacing a nitro group on a pyridine ring activated by an adjacent electron-withdrawing group. nih.gov In this reaction, using cesium fluoride in dimethyl sulfoxide (B87167) (DMSO) at 120°C for 90 minutes resulted in a 38% yield of the fluorinated product. nih.gov
Another relevant example is the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, which readily undergoes substitution with a fluoride source. nih.govrsc.org This highlights the enhanced reactivity of pyridine N-oxides towards nucleophilic attack.
Based on these precedents, a proposed nucleophilic aromatic substitution reaction of this compound with a generic nucleophile (Nu-) is presented below. The reaction would likely proceed via a Meisenheimer intermediate, a resonance-stabilized anionic complex.
Table 1: Postulated Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile (Nu-) | Potential Product(s) | Plausible Reaction Conditions |
| Methoxide (CH₃O⁻) | 3-Methoxy-4-(4-nitrophenyl)pyridine | NaOCH₃, CH₃OH, reflux |
| Ammonia (B1221849) (NH₃) | 3-Amino-4-(4-nitrophenyl)pyridine | NH₃ (aq. or alcoholic), heat, pressure |
| Piperidine | 3-(Piperidin-1-yl)-4-(4-nitrophenyl)pyridine | Piperidine, heat |
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution on either ring of this compound is expected to be challenging. The pyridine ring is strongly deactivated by the electronegative nitrogen and the fluorine atom. The phenyl ring is severely deactivated by the potent electron-withdrawing nitro group. Any electrophilic attack would likely require harsh reaction conditions and would be expected to proceed slowly, with the electrophile potentially directing to the positions meta to the nitro group on the phenyl ring, which are the least deactivated positions.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE) studies are a powerful tool to probe reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. libretexts.orgnih.govyoutube.comnih.gov
While no specific KIE studies have been reported for this compound, we can hypothesize the outcomes of such studies for its potential reactions based on general principles of physical organic chemistry.
Nucleophilic Aromatic Substitution (SNAr):
In a typical SNAr reaction, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer intermediate. In such cases, if a C-H bond is not broken in this step, replacing a hydrogen atom on the aromatic ring with deuterium (B1214612) would not be expected to produce a significant primary kinetic isotope effect (i.e., kH/kD ≈ 1). If a significant primary KIE were observed (kH/kD > 1), it would suggest that the cleavage of a C-H bond, for instance in a subsequent proton transfer step, is involved in or before the rate-determining step.
Electrophilic Aromatic Substitution:
For a hypothetical electrophilic aromatic substitution on the phenyl ring, the KIE would depend on the rate-determining step. If the initial attack of the electrophile to form the arenium ion is rate-determining, no significant KIE would be expected. However, if the subsequent loss of a proton (or deuteron) to restore aromaticity is the slow step, a primary KIE would be observed.
Table 2: Hypothetical Kinetic Isotope Effect Studies for Reactions of this compound
| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |
| SNAr (Fluoride displacement) | Deuteration of the pyridine ring | ~ 1 | Formation of the Meisenheimer intermediate is likely the rate-determining step. |
| Electrophilic Nitration (on phenyl ring) | Deuteration of the phenyl ring | > 1 | C-H bond cleavage is part of the rate-determining step. |
| Electrophilic Nitration (on phenyl ring) | Deuteration of the phenyl ring | ~ 1 | Formation of the arenium ion is the rate-determining step. |
Further experimental research, including detailed kinetic studies and product analysis, is necessary to fully elucidate the reactivity and reaction mechanisms of this compound.
Derivatization and Synthetic Applications of 3 Fluoro 4 4 Nitrophenyl Pyridine
Functionalization and Substitution at the Fluorine Position
The fluorine atom at the 3-position of the pyridine (B92270) ring, while generally a stable substituent, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when activated by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. The reactivity at this position is a subject of considerable interest for introducing various functional groups.
Research into analogous fluoropyridines has shown that the fluorine atom can be displaced by a variety of nucleophiles. For instance, in pentafluoropyridine, oxygen nucleophiles like hydroxybenzaldehydes can displace fluorine atoms. rsc.org While direct examples for 3-fluoro-4-(4-nitrophenyl)pyridine are not abundant in readily available literature, the principles of SNAr on fluorinated pyridines suggest that nucleophiles such as alkoxides, phenoxides, thiolates, and amines could potentially displace the fluorine atom, leading to the corresponding ether, thioether, and amino derivatives. The reaction conditions would likely require elevated temperatures and the use of a suitable base to generate the nucleophile.
It is important to note that the position of the fluorine atom is crucial. In many instances, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to better stabilization of the Meisenheimer intermediate. nih.gov However, the presence of the strongly electron-withdrawing 4-(4-nitrophenyl) group can influence the regioselectivity of such substitutions.
Modifications of the Nitrophenyl Moiety
The nitrophenyl group of this compound is a key site for chemical modification, with the reduction of the nitro group to an amine being the most prominent and well-documented transformation. This reduction is a critical step in the synthesis of various biologically active compounds.
The catalytic hydrogenation of the nitro group is a widely employed method. For instance, the reduction of the related intermediate, 3-fluoro-4-nitropyridine (B80604) N-oxide, to 3-fluoro-4-aminopyridine is readily achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govacs.org This transformation is highly efficient and chemoselective, leaving the fluorine atom and the pyridine ring intact. Other reducing agents, such as iron in the presence of an acid (e.g., HCl), are also classic methods for the reduction of aromatic nitro groups to amines and could be applicable here. researchgate.net
Beyond simple reduction, the nitro group can theoretically undergo other transformations common to nitroarenes, opening avenues for further diversification. unimi.it These could include partial reduction to hydroxylamines or nitroso compounds, or participation in cyclization reactions to form fused heterocyclic systems. For example, reductive cyclization of ortho-substituted nitroarenes is a known strategy for synthesizing N-heterocycles. dntb.gov.ua While direct applications on this compound are not extensively reported, the chemical principles suggest a rich potential for derivatization.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Nitro to Amine | H₂, Pd/C, MeOH, 25°C, 10 min | Amino derivative | nih.govacs.org |
| Nitro to Amine | Fe, HCl | Amino derivative | researchgate.net |
Introduction of Additional Substituents on the Pyridine Ring System
The introduction of additional substituents onto the pyridine ring of this compound presents a synthetic challenge due to the already substituted nature of the ring. However, modern synthetic methodologies, such as C-H functionalization, offer potential pathways.
Rhodium-catalyzed C-H functionalization has been successfully employed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating that C-H bonds on a fluorinated pyridine ring can be activated for C-C bond formation. nih.gov While this method has not been specifically reported for this compound, it highlights a potential strategy for introducing alkyl or aryl groups at the remaining vacant positions (C-2, C-5, or C-6) of the pyridine ring. The regioselectivity of such reactions would be influenced by the electronic and steric effects of the existing substituents.
Another approach could involve the initial synthesis of a more highly substituted pyridine ring prior to the introduction of the nitrophenyl group. Various methods exist for the synthesis of polysubstituted pyridines, including cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles. rsc.org
This compound as a Versatile Synthetic Building Block
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and often biologically active molecules. Its ability to be transformed into various derivatives makes it a key intermediate in several synthetic pathways.
Precursor in the Construction of Complex Heterocyclic Scaffolds
A primary application of this compound is as a precursor to 3-fluoro-4-aminopyridine. This amino derivative serves as a valuable starting material for the construction of fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions.
For example, 2-aminopyridine (B139424) derivatives are known to react with various reagents to form fused pyridopyrimidines. researchgate.net Similarly, the amino group of 3-fluoro-4-aminopyridine could be diazotized and converted into other functionalities, or it could participate in condensation reactions with dicarbonyl compounds or their equivalents to build new heterocyclic rings fused to the pyridine core. The synthesis of pyrido-fused heterocycles is an active area of research due to their prevalence in medicinal chemistry and materials science. ias.ac.inbohrium.com
The synthesis of oxopyridochlorins, a type of pyridine-fused porphyrinoid, from dibenzoylporphyrins and ammonium (B1175870) acetate (B1210297) showcases an interesting approach to fusing a pyridine ring onto a larger macrocyclic framework. nih.gov While not directly starting from the title compound, it illustrates the types of complex heterocyclic scaffolds that can be accessed through pyridine ring formation.
Intermediate in the Synthesis of Advanced Fluorinated Aryl Compounds
The presence of both fluorine and a modifiable nitro group makes this compound an important intermediate in the synthesis of advanced fluorinated aryl compounds. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. nih.gov
The synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a potential radioligand for positron emission tomography (PET) imaging, is a prime example of the utility of this scaffold in creating advanced diagnostic tools. acs.orgbohrium.com The synthesis involves the radiofluorination of a precursor, highlighting the importance of developing synthetic routes to fluorinated pyridines.
Computational and Theoretical Investigations of 3 Fluoro 4 4 Nitrophenyl Pyridine
Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Fluoro-4-(4-nitrophenyl)pyridine, stemming from its electronic and molecular structure.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations are instrumental in determining its optimized geometry, electronic charge distribution, and molecular orbital energies.
A typical approach involves geometry optimization using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31+G(d) or 6-311+G(d,p). qnl.qaresearchgate.net These calculations can reveal key structural parameters, including bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and nitrophenyl rings. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electronic landscape of the molecule. DFT can quantify this influence by calculating the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions, crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov
Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net For nitroaromatic compounds, the LUMO is often localized on the nitrophenyl moiety, indicating its role as an electron acceptor.
A representative table of DFT-calculated parameters, based on typical results for similar molecules, is presented below.
| Parameter | Typical Functional/Basis Set | Predicted Value/Observation |
| Dihedral Angle (Py-Ph) | B3LYP/6-31G(d) | Non-planar, twisted conformation |
| HOMO Energy | B3LYP/6-31G(d) | ~ -7.0 to -8.0 eV |
| LUMO Energy | B3LYP/6-31G(d) | ~ -3.0 to -4.0 eV |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | ~ 4.0 eV, indicating high stability |
| Dipole Moment | B3LYP/6-31G(d) | Significant, due to NO₂ and F groups |
This table presents hypothetical, yet plausible, data for this compound based on computational studies of analogous compounds.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for property prediction. nih.govaps.orgungur.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide more accurate results for specific properties, such as interaction energies and excited state characteristics.
For this compound, ab initio calculations could be employed to refine the geometric parameters and to accurately predict properties like polarizability and hyperpolarizability, which are important for nonlinear optical applications often associated with nitroaromatic compounds. These methods are also used to generate highly accurate reference data for benchmarking less computationally demanding methods like DFT. aps.org A key application is in the rigorous derivation of magnetic pseudospin Hamiltonians for complex systems, which, while more relevant to metal complexes, demonstrates the power of these methods for detailed electronic structure analysis. nih.govungur.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the reaction pathways for the synthesis of this compound. A common synthetic route for 4-arylpyridines is the Suzuki coupling reaction. nih.gov DFT calculations can be used to model the entire catalytic cycle of such a reaction.
This involves:
Reactant and Product Optimization: Calculating the energies of the starting materials (e.g., a boronic acid derivative and a fluorinated pyridine) and the final product.
Transition State (TS) Searching: Locating the transition state structures for each elementary step of the reaction (e.g., oxidative addition, transmetalation, reductive elimination).
Energy Profile Construction: Plotting the energy of the system along the reaction coordinate to determine the activation barriers for each step and to identify the rate-determining step.
By analyzing the geometries and energies of the transition states, one can gain insights into the factors that control the reaction's feasibility and selectivity. For instance, calculations could explore why a particular palladium catalyst is effective or how the fluorine substituent influences the reaction rate. While specific studies on this molecule are not available, DFT has been used to understand the catalytic roles of different nitrogen sites (e.g., pyridinic vs. pyrrolic) in reactions on carbon materials, showcasing the method's utility in mechanistic investigations. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The dihedral angle between the pyridine and the nitrophenyl ring is a critical conformational parameter for this compound. This angle determines the extent of π-conjugation between the two rings, which in turn affects the electronic and optical properties.
A conformational analysis can be performed by systematically rotating this dihedral angle and calculating the energy at each step using a computationally efficient method. This generates a potential energy surface (PES) map, which reveals the energy minima corresponding to stable conformers and the energy barriers to rotation between them. Semi-empirical methods can be used for an initial scan, followed by geometry re-optimization of the low-energy conformers using DFT to obtain more accurate energy values and structures. nih.gov The results of such an analysis would likely show that a completely planar conformation is disfavored due to steric hindrance between the ortho hydrogens, leading to a twisted ground-state geometry.
Prediction and Characterization of Intermolecular Interactions
In the solid state, the properties of this compound will be governed by intermolecular interactions. Computational methods can predict and characterize these non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.
DFT calculations, particularly those including dispersion corrections (e.g., B3LYP-D3), are well-suited for studying these weak interactions. mdpi.com Analysis of the crystal packing can reveal potential hydrogen bonds involving the nitro group's oxygen atoms or π-π stacking between the aromatic rings. The fluorine atom can also participate in halogen bonding or other dipole-dipole interactions. Computational studies on imidazo[4,5-b]pyridine derivatives have shown that DFT can elucidate electronic structures and thermodynamic stabilities, highlighting primary binding sites for interactions. mdpi.com Similarly, for the target molecule, MEP analysis would highlight the positive and negative regions that mediate these interactions. nih.gov
In Silico Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, aiding in the structural characterization of this compound.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.com By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. qnl.qarsc.org For a nitroaromatic compound, the spectrum is expected to show intense π→π* transitions. The calculations can be performed in different solvents using implicit solvation models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. qnl.qa Functionals like CAM-B3LYP are often preferred for charge-transfer excitations, which are common in such molecules. chemrxiv.org
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical IR spectrum can be compared with experimental data to confirm the presence of key functional groups, such as the C-F, N-O (from the nitro group), and C=N bonds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). uncw.edu Predicting ¹⁹F NMR spectra is particularly valuable for fluorinated compounds. nih.govfluorine1.ru Calculations can help assign the signals in the experimental spectrum and understand how the electronic environment, influenced by the nitro group, affects the chemical shifts of the pyridine and phenyl protons and carbons. stenutz.eu
A summary of computational methods for spectroscopy is provided below.
| Spectrum | Computational Method | Information Obtained |
| UV-Vis | TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) | Electronic transition energies (λmax), oscillator strengths qnl.qachemrxiv.org |
| IR | DFT (e.g., B3LYP/6-31G(d)) | Vibrational frequencies, functional group identification |
| NMR | DFT/GIAO | ¹H, ¹³C, and ¹⁹F chemical shifts, structural assignment nih.govfluorine1.ru |
This table summarizes common computational approaches for spectroscopic prediction.
Advanced Spectroscopic Characterization of 3 Fluoro 4 4 Nitrophenyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei. For fluorinated organic molecules like 3-Fluoro-4-(4-nitrophenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive picture of the molecular structure.
¹H NMR for Proton Environments
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on both the pyridine (B92270) and the nitrophenyl rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine atom and the nitro group, as well as the aromatic ring currents.
For a related compound, 2-(4-nitrophenyl)pyridine, the proton signals appear in the aromatic region, with the protons on the nitrophenyl ring typically showing as doublets around δ 7.45 and 7.95 ppm, while the pyridine protons resonate between δ 7.21 and 8.70 ppm. rsc.org The introduction of a fluorine atom at the 3-position of the pyridine ring in this compound would further influence the chemical shifts of the adjacent protons due to its strong electronegativity and through-bond coupling.
Table 1: Representative ¹H NMR Data for Related Phenylpyridine Structures
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(4-Nitrophenyl)pyridine | CDCl₃ | 8.70 (d, 1H), 7.95 (d, 2H), 7.80–7.66 (m, 2H), 7.45 (d, 2H), 7.30–7.21 (m, 1H) |
| 2-(4-Fluorophenyl)pyridine | CDCl₃ | 8.67 (m, 1H), 7.99 (m, 2H), 7.71 (m, 2H), 7.25 (m, 1H), 7.15 (t, 2H) |
| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 8.70 (m, 1H), 7.80 (d, 1H), 7.75 (dd, 1H), 7.69 (td, 1H), 7.37 (m, 1H), 7.23 (m, 1H), 7.08 (td, 1H), 7.00 (d, 1H), 3.84 (s, 3H) |
Data sourced from a study on the construction of pyridines and quinolines. rsc.org
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of the electronegative fluorine and nitro groups significantly affects the chemical shifts of the carbons in both aromatic rings.
In similar structures like 2-(4-nitrophenyl)pyridine, the carbon signals are observed in the range of δ 120-157 ppm. rsc.org For this compound, the carbon atom directly bonded to the fluorine atom would exhibit a large C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds.
Table 2: ¹³C NMR Data for Related Phenylpyridine Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(4-Nitrophenyl)pyridine | CDCl₃ | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |
| 2-(4-Fluorophenyl)pyridine | CDCl₃ | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) |
| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5 |
Data sourced from a study on the synthesis of substituted pyridines. rsc.org
¹⁹F NMR for Fluorine Environments and Coupling Patterns
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom. wikipedia.orgthermofisher.com
For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to a pyridine ring. Furthermore, this signal would exhibit coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), providing valuable structural information. wikipedia.orgthermofisher.com The magnitude of these coupling constants can help to confirm the position of the fluorine substituent on the pyridine ring. For instance, in a related compound, 3-fluoropyridine (B146971), the ¹⁹F NMR spectrum provides clear evidence of the fluorine's position.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would help to trace the proton connectivity within the pyridine and nitrophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as the pyridine and nitrophenyl rings. rsc.org For instance, a correlation between a proton on the pyridine ring and a carbon on the nitrophenyl ring would confirm their connectivity.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-F Stretch: The carbon-fluorine bond typically exhibits a strong absorption in the region of 1000-1400 cm⁻¹.
NO₂ Stretch: The nitro group has two characteristic stretching vibrations: a symmetric stretch usually appearing around 1350-1300 cm⁻¹ and an asymmetric stretch around 1550-1500 cm⁻¹.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C and C=N Stretches: These absorptions are found in the 1600-1450 cm⁻¹ region of the spectrum.
The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic rings.
Table 3: Common IR Absorption Frequencies for Relevant Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Aromatic Nitro | N-O asymmetric stretch | 1550 - 1475 |
| N-O symmetric stretch | 1360 - 1290 | |
| Aryl Fluoride (B91410) | C-F stretch | 1250 - 1120 |
| Aromatic Ring | C=C stretch | 1600 - 1450 (multiple bands) |
| C-H stretch | 3100 - 3000 |
This table provides general ranges for IR absorptions.
Raman Spectroscopy
Raman spectroscopy offers valuable information about the vibrational modes of this compound. While a specific spectrum for this exact compound is not widely published, the expected characteristics can be inferred from the analysis of its constituent parts: the 3-fluoropyridine ring and the 4-nitrophenyl group.
The pyridine ring exhibits several characteristic Raman bands. Notably, the ring breathing modes are strong and typically appear in the 1000 cm⁻¹ to 1040 cm⁻¹ region. For pyridine itself, these are observed at approximately 1008 cm⁻¹ and 1036 cm⁻¹ researchgate.net. The presence of a fluorine substituent on the pyridine ring is expected to shift these vibrational frequencies.
The 4-nitrophenyl group contributes its own distinct Raman signals. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are prominent features in the Raman spectra of nitroaromatic compounds. Resonance Raman studies on 4-nitrophenol, a related compound, show enhancement of peaks when the laser excitation wavelength is near an electronic absorption band nsf.gov. For platinum complexes containing a 5-NO₂-pyridine-pyrazole ligand, resonance Raman spectra confirm that the lowest unoccupied molecular orbital (LUMO) has considerable diimine character from the pyridine-pyrazole ligand stfc.ac.uk. Similarly, for this compound, we can anticipate characteristic bands corresponding to the C-F stretching vibration, C-N stretching, and various C-H bending modes, in addition to the fundamental pyridine and nitrophenyl ring vibrations.
Table 1: Expected Characteristic Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Moiety |
| Pyridine Ring Breathing | 1000 - 1040 | 3-Fluoropyridine |
| Nitro Group (NO₂) Symmetric Stretch | 1300 - 1350 | 4-Nitrophenyl |
| Nitro Group (NO₂) Asymmetric Stretch | 1500 - 1560 | 4-Nitrophenyl |
| C-C Stretch (inter-ring) | 1200 - 1250 | Full Molecule |
| C-F Stretch | 1100 - 1400 | 3-Fluoropyridine |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound (C₁₁H₇FN₂O₂), the expected exact molecular weight is approximately 218.05 g/mol . Electron Ionization Mass Spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions.
Based on studies of structurally similar compounds, a plausible fragmentation pattern can be proposed. The molecular ion peak (M⁺˙) would be observed at m/z 218. The fragmentation is heavily influenced by the nitro and fluoro substituents and the two aromatic rings.
Key fragmentation pathways for related nitroaromatic and fluorinated heterocyclic compounds include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as •NO₂ (mass loss of 46 u), leading to a fragment ion at m/z 172. Studies on para-nitroanilines show that the loss of NO₂ is often a highly favored process researchgate.net.
Loss of NO and CO: Subsequent fragmentation can involve the loss of a nitric oxide radical (•NO, mass loss of 30 u) followed by the loss of carbon monoxide (CO, mass loss of 28 u).
Loss of Fluorine: The C-F bond is strong, but the loss of a fluorine radical (•F, mass loss of 19 u) or hydrogen fluoride (HF, mass loss of 20 u) can occur researchgate.netnih.gov. For instance, in some fluorinated compounds, the loss of HF is a main fragmentation process researchgate.net.
Cleavage of the C-C Bond: The single bond connecting the pyridine and phenyl rings can cleave, leading to ions corresponding to the 3-fluoropyridyl cation (m/z 96) or the nitrophenyl cation (m/z 122).
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Plausible Origin |
| 218 | [C₁₁H₇FN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 172 | [C₁₁H₇FN]⁺˙ | M⁺˙ - NO₂ |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |
| 96 | [C₅H₄FN]⁺ | 3-Fluoropyridyl cation |
Electronic Absorption (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is dominated by electronic transitions within the conjugated π-system formed by the two aromatic rings. The presence of both an electron-donating pyridine ring (relative to the nitrophenyl group) and a powerful electron-withdrawing nitro group creates a "push-pull" system, which typically results in strong absorption bands in the UV-visible region.
The spectrum is expected to show intense bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The absorption maximum (λ_max) for similar nitroaromatic compounds often falls in the range of 300-400 nm. For example, an azo-dye containing a 4-nitrophenyl moiety exhibits a π → π* transition around 375 nm researchgate.net. The presence of the fluorine atom and the nitrogen in the pyridine ring may also allow for n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically weaker in intensity and can sometimes be obscured by the stronger π → π* bands.
Photophysical Characterization
Fluorescence Spectroscopy and Quantum Yield Determination
The photophysical properties of this compound are significantly dictated by the 4-nitrophenyl group. Nitroaromatic compounds are well-known for their ability to quench fluorescence through efficient non-radiative decay pathways, such as intersystem crossing, leading to very low fluorescence quantum yields (Φ_F).
Studies on related heterocyclic systems confirm this behavior. For example, a 4'-nitrophenyl substituted imidazo[1,2-a]pyridine (B132010) was observed to be completely non-fluorescent nih.gov. This quenching is attributed to the heavy atom effect of the nitro group and its ability to promote transitions to the triplet state. Therefore, it is highly probable that this compound exhibits very weak fluorescence or is entirely non-fluorescent, resulting in a quantum yield approaching zero. Any observed emission would likely be weak phosphorescence from the triplet state rather than fluorescence from the singlet excited state.
Analysis of Absorption and Emission Properties in Varied Solvent Environments
The absorption and emission spectra of push-pull molecules like this compound are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The change in solvent polarity can differentially stabilize the ground state and the excited state of the molecule, leading to shifts in the spectral bands.
Absorption (UV-Vis): The excited state of push-pull systems is generally more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic shift (a shift to longer wavelengths, or red-shift) of the absorption maximum youtube.comyoutube.com. Conversely, if the ground state is more stabilized by polar solvents, a hypsochromic shift (a shift to shorter wavelengths, or blue-shift) would be observed libretexts.org. For α-styrylpyridinium dyes with a p-nitro substituent, complex solvatochromic behavior has been noted nih.gov.
Emission (Fluorescence): While significant fluorescence is not expected, any potential emission would also be subject to solvatochromism. The fluorescence quantum yield of related compounds has been shown to be highly solvent-dependent. For instance, the quantum yield of a 4-nitrophenyl substituted BODIPY dye was found to be approximately 30 times higher in nonpolar hexane compared to more polar solvents nih.gov. This suggests that in this compound, non-radiative decay processes are more efficient in polar environments, further reducing any potential fluorescence.
Lack of Publicly Available Crystallographic Data for this compound
A thorough search of scientific databases and publicly available literature has revealed no specific single-crystal X-ray diffraction studies for the compound this compound. Consequently, the detailed analysis of its crystal structure, molecular geometry, intermolecular interactions, and other solid-state properties as requested cannot be provided at this time.
The generation of the outlined article requires precise crystallographic data, including unit cell parameters, atomic coordinates, and bond information, which is obtained exclusively through experimental techniques like Single-Crystal X-ray Diffraction (SC-XRD). Without a published crystal structure, any discussion on the specific hydrogen bonding networks, π-π stacking interactions, halogen bonding, Hirshfeld surface analysis, or dihedral angles for this particular compound would be speculative and scientifically unfounded.
While crystallographic studies are available for structurally related molecules, such as derivatives containing the 3-fluoro-4-nitrophenyl moiety, this information cannot be extrapolated to accurately describe the solid-state behavior of this compound itself. Crystal packing and intermolecular interactions are highly sensitive to even minor changes in molecular structure.
Therefore, until a formal crystallographic investigation of this compound is conducted and published, the detailed structural analysis requested in the outline cannot be completed.
Crystal Structure Analysis and Solid State Investigations
Polymorphism and Co-crystallization Studies of 3-Fluoro-4-(4-nitrophenyl)pyridine
Extensive literature searches did not yield specific studies on the polymorphism or co-crystallization of this compound. Consequently, there is no publicly available data on different crystalline forms (polymorphs) or co-crystals of this specific compound.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailability and therapeutic effects.
Co-crystallization is a technique used to design and synthesize new crystalline solids, known as co-crystals, by combining a target molecule with a co-former in a specific stoichiometric ratio. Co-crystals are multi-component systems where the components are held together by non-covalent interactions, such as hydrogen bonds. This approach is often employed to improve the physical properties of a compound, such as its solubility, stability, and dissolution rate.
While the principles of polymorphism and co-crystallization are well-established in crystal engineering and materials science, no research dedicated to the investigation of these phenomena for this compound has been reported in the scientific literature based on the conducted search. Therefore, no data tables or detailed research findings on this specific topic can be provided.
Future Research Directions and Emerging Trends in 3 Fluoro 4 4 Nitrophenyl Pyridine Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of fluorinated pyridines, particularly those with a fluorine atom at the meta position, presents a considerable challenge in synthetic organic chemistry due to the electron-rich nature of the pyridine (B92270) ring. nih.govrsc.org Current methods often require harsh reaction conditions or multi-step procedures. Future research is poised to focus on the development of more efficient, sustainable, and economically viable synthetic routes to 3-Fluoro-4-(4-nitrophenyl)pyridine and its derivatives.
A promising avenue lies in the exploration of novel fluorinating agents and catalytic systems that can achieve direct and selective C-H fluorination. The use of pyridine N-oxides as precursors has shown potential for meta-fluorination, a strategy that warrants further investigation to improve yields and expand its applicability. nih.govrsc.org Additionally, flow chemistry and microwave-assisted synthesis represent emerging technologies that could offer significant advantages in terms of reaction time, scalability, and safety. The development of one-pot procedures that combine multiple synthetic steps would also contribute to a more sustainable and cost-effective production of this important chemical scaffold.
Comprehensive Exploration of Underinvestigated Reactivity Patterns
Future investigations should aim to systematically study the nucleophilic and electrophilic aromatic substitution reactions of this compound. Understanding how the fluorine and nitro groups direct incoming substituents will be crucial for the rational design of new synthetic transformations. For instance, the nitro group is a known good leaving group in nucleophilic aromatic substitutions, a characteristic that could be exploited for the introduction of a wide range of functional groups. mdpi.comnih.gov A detailed kinetic and mechanistic study of these reactions would provide invaluable insights for synthetic chemists.
Integration with Advanced Catalytic Systems for Enhanced Transformations
The integration of advanced catalytic systems is set to revolutionize the synthetic utility of this compound. Transition-metal catalysis, in particular, offers a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on the development of palladium, copper, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce diverse aryl, alkyl, and amino groups onto the pyridine or phenyl rings.
Furthermore, the exploration of asymmetric catalysis will be a key trend, enabling the synthesis of chiral derivatives of this compound with high enantiomeric purity. Such compounds are of significant interest in medicinal chemistry and materials science. The development of novel ligands and catalyst systems specifically designed for the unique electronic properties of this substrate will be a critical area of research.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry and in silico drug design are becoming indispensable tools in modern chemical research. For this compound, computational methods can be employed to predict the physicochemical properties, reactivity, and potential biological activity of its derivatives. researchgate.net
Future research will leverage density functional theory (DFT) calculations to understand the electronic structure and predict the regioselectivity of various chemical reactions. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activities. researchgate.net This approach will enable the rational design of novel compounds with desired properties, thereby accelerating the discovery process and reducing the need for extensive experimental screening.
Application of Advanced Spectroscopic Techniques for Deeper Insights
A thorough understanding of the structural and electronic properties of this compound and its reaction intermediates is fundamental to advancing its chemistry. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, the application of more advanced methods can provide deeper insights.
Future research should incorporate techniques such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) for unambiguous structure elucidation of complex derivatives. X-ray crystallography will be invaluable for determining the precise three-dimensional structure of these molecules in the solid state. nih.gov Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study fragmentation patterns and gain mechanistic insights into chemical reactions.
Expansion of Synthetic Utility in Materials Science and Medicinal Chemistry Research
The unique structural features of this compound make it an attractive scaffold for the development of new materials and therapeutic agents. The presence of the fluorinated pyridine and nitrophenyl groups can impart favorable properties such as enhanced metabolic stability, increased lipophilicity, and specific binding interactions. mdpi.comnih.gov
In materials science, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers. The polar nature of the molecule and its potential for intermolecular interactions make it a candidate for the design of novel liquid crystals and nonlinear optical materials.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-Fluoro-4-(4-nitrophenyl)pyridine, and how can reaction yields be optimized?
The compound can be synthesized via Friedel-Crafts-type reactions or multi-step nitration-reduction sequences. For example, nitration of 4-(4-halophenyl)pyridine derivatives followed by selective reduction (e.g., using ammonium acetate/acetic acid under reflux) has been reported for analogous compounds . Key optimization factors include:
- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) promote cyclization and nitro-group retention.
- Temperature control : Reflux temperatures (100–120°C) improve reaction rates but must avoid decomposition.
- Purification : Recrystallization from ethanol or acetic acid (50%) enhances purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
A combination of advanced techniques is required:
- NMR spectroscopy : and NMR identify fluorine and aromatic proton environments .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 223.05 g/mol for boronate analogs) .
- X-ray crystallography : Resolves steric effects from the nitro and fluorine substituents .
- UV-Vis spectroscopy : Monitors electronic transitions influenced by the nitro group’s electron-withdrawing effects .
Q. How should researchers handle safety concerns during the synthesis of nitro-containing pyridines?
Nitro compounds are often explosive or toxic. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation (refer to H300/H313 hazard codes) .
- Storage : Keep away from reducing agents and store in cool, dry conditions .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles .
Advanced Research Questions
Q. How do electronic effects of the fluorine and nitro substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nitro (-NO) and fluorine groups deactivate the pyridine ring, directing electrophilic substitutions to meta/para positions. For Suzuki-Miyaura couplings, boronate esters (e.g., 3-Fluoro-4-(dioxaborolan-2-yl)pyridine derivatives) require palladium catalysts to overcome electronic deactivation . Computational studies (DFT) can map charge distribution to predict regioselectivity.
Q. What mechanistic insights explain contradictions in reported yields for this compound derivatives?
Discrepancies arise from side reactions, such as:
- Byproduct formation : Diels-Alder adducts or over-nitration products (e.g., 2,6-dinitro derivatives) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions . Mitigation strategies:
- HPLC-MS monitoring : Identifies byproducts early .
- Kinetic studies : Optimize reaction time to favor primary products .
Q. How can photophysical properties of this compound be exploited in material science applications?
The nitro group enhances intramolecular charge transfer (ICT), making the compound suitable for:
- pH-sensitive probes : Protonation at the pyridine nitrogen alters absorption/emission spectra (studied in acetonitrile/water mixtures) .
- Nonlinear optical (NLO) materials : Strong ICT supports second-harmonic generation (SHG) in crystal phases .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
